![molecular formula C6H2Cl2N2S B1455626 2,7-Dichlorothiazolo[5,4-c]pyridine CAS No. 884860-61-1](/img/structure/B1455626.png)
2,7-Dichlorothiazolo[5,4-c]pyridine
Overview
Description
2,7-Dichlorothiazolo[5,4-c]pyridine is a chemical compound with the molecular formula C6H2Cl2N2S . It is a solid substance and has a molecular weight of 205.07 .
Molecular Structure Analysis
The InChI code for 2,7-Dichlorothiazolo[5,4-c]pyridine is 1S/C6H3Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2,11H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2,7-Dichlorothiazolo[5,4-c]pyridine is a solid substance . It has a molecular weight of 205.07 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Applications
2,7-Dichlorothiazolo[5,4-c]pyridine: has been identified as a compound with potential antimicrobial properties. The presence of the pyridine nucleus, especially when combined with other heterocycles, can enhance the therapeutic properties of a compound . This suggests that 2,7-Dichlorothiazolo[5,4-c]pyridine could be used in the development of new antimicrobial agents that are effective against a range of bacterial pathogens.
Antiviral Research
The pyridine moiety is noted for its antiviral activity. Given the ongoing need for novel antiviral agents, particularly in the wake of the COVID-19 pandemic, 2,7-Dichlorothiazolo[5,4-c]pyridine could be a valuable scaffold for the synthesis of compounds targeting various viral infections .
Chemical Synthesis
In the field of chemical synthesis, 2,7-Dichlorothiazolo[5,4-c]pyridine can serve as an intermediate or a building block for the construction of more complex molecules. Its unique structure allows for the introduction of various functional groups, which can lead to the creation of diverse chemical entities with potential applications in different areas of research and industry .
Molecular Docking Studies
Molecular docking studies often utilize compounds like 2,7-Dichlorothiazolo[5,4-c]pyridine to explore interactions with target proteins. These studies can provide insights into the binding modes and selectivity of potential drug candidates, aiding in the design of more effective therapeutic agents .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), and others .
properties
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-9-2-4-5(3)10-6(8)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIABXDLWFMADBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718261 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dichlorothiazolo[5,4-c]pyridine | |
CAS RN |
884860-61-1 | |
Record name | 2,7-Dichloro[1,3]thiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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